

Application Notes and Protocols for Immunohistochemical Staining of VAPB in Tissue Samples

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Compound of Interest

Compound Name: *VapB protein*

CAS No.: 147571-32-2

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These application notes provide detailed protocols and guidelines for the use of VAPB (Vesicle-associated membrane protein-associated protein B) antibodies for immunohistochemistry (IHC) on tissue samples. This document is intended for researchers, scientists, and drug development professionals investigating the role of VAPB in various physiological and pathological states.

Introduction

VAPB is a type IV membrane protein primarily located in the endoplasmic reticulum (ER) and is involved in a multitude of cellular processes.[1] It plays a crucial role in the unfolded protein response (UPR), vesicle trafficking, and maintenance of cellular calcium homeostasis.[1] Mutations in the VAPB gene have been linked to familial forms of motor neuron diseases such as amyotrophic lateral sclerosis (ALS).[2][1] Therefore, the analysis of VAPB expression and localization in tissue samples through immunohistochemistry is a valuable tool for understanding its function in health and disease.

Data Presentation

The following table summarizes recommended antibody dilutions for immunohistochemistry based on available data. It is important to note that optimal dilutions should be determined empirically by the end-user.

Antibody/Source	Tissue Type	Species	Dilution	Antigen Retrieval
Polyclonal Antibody (A14703)	Colon Carcinoma	Human	1:50	High-pressure, 10 mM citrate buffer pH 6.0
Polyclonal Antibody (A14703)	Esophageal Cancer	Human	1:50	High-pressure, 10 mM citrate buffer pH 6.0
Monoclonal Antibody (66191-1-Ig)	Kidney	Mouse	1:300	Heat-mediated, Tris-EDTA buffer (pH 9.0)
Monoclonal Antibody (66191-1-Ig)	Breast Cancer	Human	1:50	Heat-mediated, Tris-EDTA buffer (pH 9.0)
Polyclonal Antibody (14477-1-AP)	Pancreas Cancer	Human	1:200	Heat-mediated, Tris-EDTA buffer (pH 9.0)
Polyclonal Antibody (14477-1-AP)	Liver	Mouse	1:600	Heat-mediated, Tris-EDTA buffer (pH 9.0)
Polyclonal Antibody (HPA013144)	Cerebral Cortex	Human	1:500 - 1:1000	Heat-induced epitope retrieval (HIER) pH 6

Experimental Protocols

This section provides a detailed protocol for immunohistochemical staining of VAPB in paraffin-embedded tissue sections.

Materials

- VAPB primary antibody
- Paraffin-embedded tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

Protocol

- Deparaffinization and Rehydration:
 1. Immerse slides in two changes of xylene for 5 minutes each.
 2. Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 70% ethanol (1 change, 3 minutes), and finally

in deionized water.

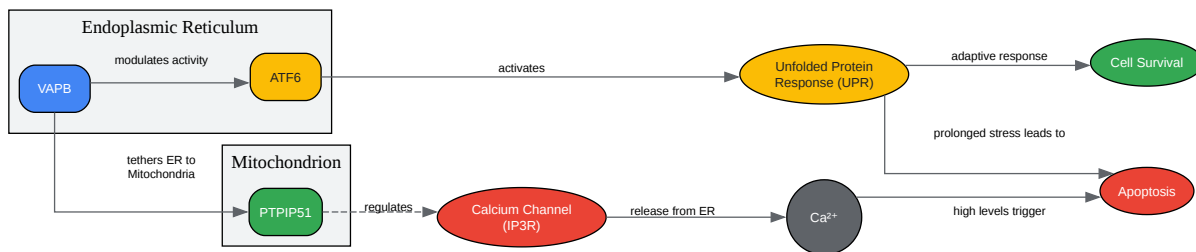
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER):
 1. Preheat the antigen retrieval solution to 95-100°C in a water bath or steamer.
 2. Immerse the slides in the preheated solution and incubate for 20-30 minutes.
 3. Allow the slides to cool down in the retrieval solution for 20 minutes at room temperature.
 4. Rinse the slides with deionized water.
- Peroxidase Blocking:
 1. Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
 2. Rinse with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
- Blocking:
 1. Incubate the sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 1. Dilute the VAPB primary antibody to the optimal concentration (refer to the table above or datasheet) in blocking buffer.
 2. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 1. Rinse the slides with PBS three times for 5 minutes each.

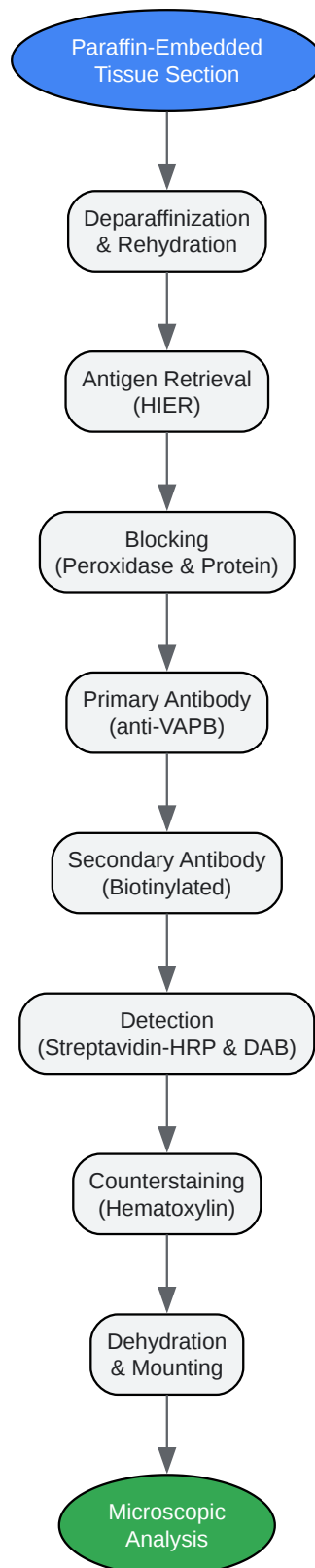
2. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
- Signal Amplification:
 1. Rinse the slides with PBS three times for 5 minutes each.
 2. Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
 - Detection:
 1. Rinse the slides with PBS three times for 5 minutes each.
 2. Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
 3. Monitor the color development under a microscope (typically 1-10 minutes).
 4. Stop the reaction by rinsing the slides with deionized water.
 - Counterstaining:
 1. Counterstain the sections with hematoxylin for 1-2 minutes.
 2. "Blue" the sections in running tap water.
 - Dehydration and Mounting:
 1. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.
 2. Mount the coverslip with a permanent mounting medium.

Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway involving VAPB and a general experimental workflow for immunohistochemistry.





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References

- [1. VAPB Gene: Function, Expression, and Role in Disease \[learn.mapmygenome.in\]](#)
- [2. VAPB - Wikipedia \[en.wikipedia.org\]](#)
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